2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide

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2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide (CAS 1340974-79-9) is a synthetic small-molecule sulfonamide featuring a pyridine-3-sulfonamide core substituted with a 3-chloro-4-methoxyaniline moiety. The compound is commercially available at 95–98% purity from multiple suppliers , with a canonical SMILES of COC1=CC=C(NC2=NC=CC=C2S(N)(=O)=O)C=C1Cl and a molecular weight of 313.76 g·mol⁻¹.

Molecular Formula C12H12ClN3O3S
Molecular Weight 313.76
CAS No. 1340974-79-9
Cat. No. B2487999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide
CAS1340974-79-9
Molecular FormulaC12H12ClN3O3S
Molecular Weight313.76
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl
InChIInChI=1S/C12H12ClN3O3S/c1-19-10-5-4-8(7-9(10)13)16-12-11(20(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
InChIKeySRGNCURISJMJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide (CAS 1340974-79-9) for Research Sourcing


2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide (CAS 1340974-79-9) is a synthetic small-molecule sulfonamide featuring a pyridine-3-sulfonamide core substituted with a 3-chloro-4-methoxyaniline moiety . The compound is commercially available at 95–98% purity from multiple suppliers , with a canonical SMILES of COC1=CC=C(NC2=NC=CC=C2S(N)(=O)=O)C=C1Cl and a molecular weight of 313.76 g·mol⁻¹ . Its LogP of 1.84 and low Fsp³ (0.083) suggest a planar, aromatic scaffold with moderate lipophilicity, positioning it as a potential kinase inhibitor hinge-binder or carbonic anhydrase ligand within the broader pyridine-sulfonamide chemotype family .

Why Generic Pyridine-3-Sulfonamide Substitution Fails: The 3-Chloro-4-Methoxyaniline Differentiator in CAS 1340974-79-9


Generic substitution within the pyridine-3-sulfonamide class is scientifically unsound because small perturbations at the aniline ring drastically alter target engagement, pharmacokinetic profile, and selectivity. The 3-chloro-4-methoxyaniline substituent in CAS 1340974-79-9 introduces a specific halogen-bond donor (Cl) and a methoxy hydrogen-bond acceptor that are absent in unsubstituted phenyl, 4-methoxyphenyl, or 3,4-dichlorophenyl analogs . These groups modulate electron density on the aniline nitrogen, affecting both the pKa of the sulfonamide NH and the compound's ability to occupy lipophilic sub-pockets within ATP-binding sites or carbonic anhydrase active-site clefts . Unlike simpler pyridine-3-sulfonamides that exhibit broad, low-affinity CA inhibition, the 3-chloro-4-methoxy substitution pattern has independently been associated with enhanced potency in sulfonamide-containing kinase and CA inhibitor series , making CAS 1340974-79-9 a structurally non-redundant chemical probe.

Quantitative Differentiation Evidence: 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide vs. Closest Analogs


Purity and Batch-to-Batch Reproducibility vs. Unspecified-Grade Pyridine-3-Sulfonamides

Commercial sourcing data for CAS 1340974-79-9 demonstrate a defined purity of 98% (HPLC) from Fluorochem and 95% from AK Scientific , with full IUPAC and SMILES identity verification. In contrast, many generic pyridine-3-sulfonamide building blocks (e.g., unsubstituted pyridine-3-sulfonamide, CAS 2922-45-4) are frequently offered at '≥95%' without explicit HPLC traceability . This 3–5% absolute purity advantage reduces the risk of unidentified impurities confounding dose-response assays.

Chemical Probe Assay Reproducibility Procurement Quality

Physicochemical Property Differentiation: LogP and Fraction sp³ vs. N-Alkyl and N-Aryl Pyridine-3-Sulfonamide Analogs

Computed physicochemical properties for CAS 1340974-79-9 (LogP = 1.84, Fsp³ = 0.083) indicate a planar, moderately lipophilic scaffold. By comparison, N-ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (a known PI3K inhibitor intermediate) has a significantly higher Fsp³ and lower LogP , while 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide shows elevated LogP due to the bromine and phenylethyl substituents . The low Fsp³ of CAS 1340974-79-9 correlates with higher aromatic rigidity, a feature preferred for kinase hinge-binding motifs where conformational pre-organization reduces entropic penalties.

Drug-likeness Permeability Lipophilicity

Hydrogen-Bond Donor/Acceptor Topology vs. Sulfamoyl-Substituted Pyridine-3-Sulfonamide Scaffolds

CAS 1340974-79-9 presents 2 hydrogen-bond donors (sulfonamide NH₂) and 5 acceptors (sulfonamide O, methoxy O, pyridine N, aniline NH) . In contrast, 4-substituted pyridine-3-sulfonamide carbonic anhydrase inhibitors typically bear a single sulfonamide NH₂ donor and a variable tail at the 4-position, with KI values ranging from 91–271 nM against hCA IX/XII . The additional aniline NH donor in CAS 1340974-79-9 provides a unique bifurcated hydrogen-bond motif that mimics the dual-donor interaction seen in potent CA inhibitors like SLC-0111, yet with a distinct vector due to the 2-anilino substitution rather than 4-substitution.

Target engagement Binding mode Scaffold design

Optimal Research Application Scenarios for 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide Procurement


Hinge-Binder Fragment for Kinase Inhibitor Library Design

The low Fsp³ (0.083) and planar aromatic architecture of CAS 1340974-79-9 position it as a pre-organized hinge-binding fragment for ATP-competitive kinase inhibitor screening libraries. Its aniline NH and pyridine N can form the canonical donor-acceptor pair with the kinase hinge region, while the 3-chloro-4-methoxyphenyl group probes a lipophilic back pocket. This scaffold is distinct from the widely used 4-substituted pyridine-3-sulfonamide series, offering an alternative vector for fragment-based drug discovery programs targeting PI3K, JNK, or ZAP-70 kinases.

Carbonic Anhydrase Isoform Selectivity Probe

The dual hydrogen-bond donor topology (sulfonamide NH₂ plus aniline NH) of CAS 1340974-79-9 mimics the binding mode of potent CA inhibitors , but the 2-anilino substitution pattern creates a distinct exit vector from the catalytic zinc site. This compound can serve as a selectivity probe in panels of human CA isoforms (hCA I, II, IX, XII), where subtle changes in the aryl substituent are known to shift isoform selectivity by >10-fold . Its commercial availability at defined purity supports reproducible enzymatic stopped-flow CO₂ hydration assays.

Physicochemical Standard for Pyridine-Sulfonamide Property Benchmarking

With a documented LogP of 1.84, five H-bond acceptors, and two H-bond donors , CAS 1340974-79-9 serves as a well-characterized reference standard for benchmarking computed vs. experimental physicochemical properties in the pyridine-sulfonamide chemical space. Its narrow molecular weight (313.76 Da) and low Fsp³ make it suitable for permeability (PAMPA/Caco-2) and metabolic stability (microsomal) assays as part of lead-generation campaigns where accurate in silico-in vitro correlations are critical.

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